molecular formula C15H13ClI3NO4 B12007337 Rathyronine hydrochloride CAS No. 65466-14-0

Rathyronine hydrochloride

Cat. No.: B12007337
CAS No.: 65466-14-0
M. Wt: 687.43 g/mol
InChI Key: HFEMPWKWYHWPQX-UHFFFAOYSA-N
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Description

Rathyronine hydrochloride is a synthetic form of the thyroid hormone triiodothyronine (T3). It is commonly used in the treatment of hypothyroidism and other thyroid-related disorders. The compound is known for its ability to enhance oxygen consumption by tissues, increase basal metabolic rate, and influence the metabolism of carbohydrates, lipids, and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rathyronine hydrochloride involves the iodination of tyrosine derivatives. The process typically includes the following steps:

    Iodination: Tyrosine is iodinated at specific positions to form diiodotyrosine.

    Coupling: The diiodotyrosine undergoes coupling reactions to form triiodothyronine.

    Purification: The product is purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Rathyronine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different iodinated derivatives.

    Reduction: Reduction reactions can convert it back to less iodinated forms.

    Substitution: Halogen substitution reactions can modify the iodine atoms on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products Formed

Scientific Research Applications

Rathyronine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Rathyronine hydrochloride exerts its effects by mimicking the natural thyroid hormone triiodothyronine (T3). It binds to thyroid hormone receptors in the nucleus of cells, influencing the transcription of specific genes. This leads to increased oxygen consumption, enhanced metabolic rate, and altered metabolism of carbohydrates, lipids, and proteins. The compound primarily targets the thyroid hormone receptors and pathways involved in metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    Levothyroxine (T4): Another synthetic thyroid hormone used in the treatment of hypothyroidism.

    Diiodothyronine (T2): A less iodinated form of thyroid hormone with similar but less potent effects.

Uniqueness

Rathyronine hydrochloride is unique due to its higher potency and faster onset of action compared to levothyroxine. It is particularly effective in situations where rapid thyroid hormone replacement is needed .

Properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4.ClH/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEMPWKWYHWPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClI3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65466-14-0, 6138-47-2
Record name Rathyronine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065466140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-(4-hydroxy-3-iodophenyl)-3,5-diiodo-L-tyrosine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RATHYRONINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A247F3O99B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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